molecular formula C10H7BrF3NO B2549330 N-[3-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 1487454-97-6

N-[3-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B2549330
CAS No.: 1487454-97-6
M. Wt: 294.071
InChI Key: MARNNOAXGFTKOX-UHFFFAOYSA-N
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Description

N-[3-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide is an organic compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide typically involves the reaction of 3-bromo-5-(trifluoromethyl)aniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated purification systems can streamline the production and ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: The double bond in the prop-2-enamide moiety can be reduced to form saturated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed for reduction reactions.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and substituted amides.

    Oxidation Reactions: Products include oxides and other oxidized derivatives.

    Reduction Reactions: Products include saturated amides and other reduced derivatives.

Scientific Research Applications

N-[3-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[3-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-5-(trifluoromethyl)phenyl)methanamine
  • 2-bromo-5-(trifluoromethyl)phenyl]methanol
  • 2-(trifluoromethyl)phenyl)prop-2-enamide

Uniqueness

N-[3-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide is unique due to the combination of the bromine and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[3-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF3NO/c1-2-9(16)15-8-4-6(10(12,13)14)3-7(11)5-8/h2-5H,1H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARNNOAXGFTKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=CC(=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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